molecular formula C11H15NO2 B3319415 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-52-8

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B3319415
CAS No.: 111043-52-8
M. Wt: 193.24 g/mol
InChI Key: GDVPFRRDMUZZTR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

While specific safety and hazard information for MPA is not available, general precautions for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment as required .

Future Directions

The future directions for research on MPA and similar azetidines could involve further exploration of their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Additionally, more research could be done to fully understand their safety and hazards, as well as their physical and chemical properties.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol can be compared with other similar compounds, such as:

    Azetidine-3-ol: Lacks the methoxyphenyl group, making it less versatile in synthetic applications.

    4-Methoxybenzylamine: Contains a similar methoxyphenyl group but lacks the azetidine ring, affecting its reactivity and applications.

    N-Methylazetidine: Contains a methyl group instead of the methoxyphenyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of the azetidine ring and methoxyphenyl group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVPFRRDMUZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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